molecular formula C9H13NO2 B1649420 4-Methoxy-2,3,5-trimethylpyridine 1-oxide CAS No. 86604-80-0

4-Methoxy-2,3,5-trimethylpyridine 1-oxide

Cat. No. B1649420
CAS RN: 86604-80-0
M. Wt: 167.2 g/mol
InChI Key: JOXZAMWCPXYFKC-UHFFFAOYSA-N
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Patent
US05670526

Procedure details

To a solution of sodium methoxide, prepared from Na (8.62 g, 0.375 mol) and MeOH (500 ml), was added 4-nitro-2,3,5-trimethylpyridine-N-oxide (45.5 g, 0.25 mol). The reaction mixture was refluxed for 5 h, cooled to rt and most of the solvent removed in vacuo. The slurry was diluted with water (100 ml) and extracted with CH2Cl2 (3×100 ml). The extracts were combined, washed with sat. NaCl solution, dried (MgSO4) and the solvent removed in vacuo to give 4-methoxy-2,3,5-trimethylpyridine-N-oxide as a semi-solid (37.5 g, 90%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Na
Quantity
8.62 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
45.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[N+]([C:7]1[C:12]([CH3:13])=[CH:11][N+:10]([O-:14])=[C:9]([CH3:15])[C:8]=1[CH3:16])([O-])=O>CO>[CH3:1][O:2][C:7]1[C:12]([CH3:13])=[CH:11][N+:10]([O-:14])=[C:9]([CH3:15])[C:8]=1[CH3:16] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Na
Quantity
8.62 g
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
45.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=[N+](C=C1C)[O-])C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
removed in vacuo
ADDITION
Type
ADDITION
Details
The slurry was diluted with water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×100 ml)
WASH
Type
WASH
Details
washed with sat. NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=[N+](C=C1C)[O-])C)C
Measurements
Type Value Analysis
AMOUNT: MASS 37.5 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.